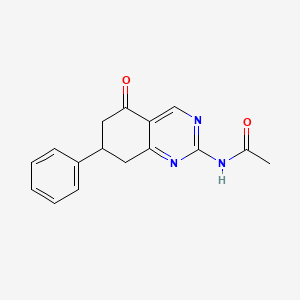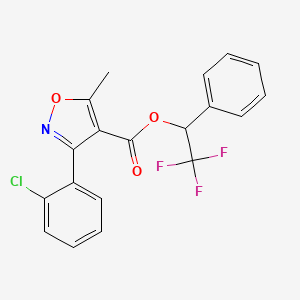![molecular formula C17H16N4O B5217848 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, also known as HPPH, is a small molecule that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
作用机制
The mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves the production of ROS upon activation by light. These ROS can cause damage to cancer cells, leading to cell death. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Biochemical and physiological effects:
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to have low toxicity and minimal side effects in preclinical studies. It has also been shown to have good pharmacokinetic properties, including a long half-life and good tissue penetration. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
实验室实验的优点和局限性
One advantage of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol is its low toxicity and minimal side effects, which makes it a promising candidate for clinical use in PDT. However, one limitation is its relatively low yield in the synthesis method, which may limit its availability for research and clinical use.
未来方向
There are several potential future directions for research on 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. One direction is to optimize the synthesis method to increase the yield and availability of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. Another direction is to further investigate the mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol and its effectiveness in PDT for different types of cancer. Additionally, research could focus on combining 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.
合成方法
The synthesis of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves several steps, including the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,6-dioxoheptanedinitrile, which is then reacted with hydrazine hydrate to form 2-hydrazino-4-methyl-6-(4-methylphenyl)pyrimidine. This intermediate is then reacted with 2-nitrophenol to form 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. The overall yield of this synthesis method is around 30%.
科学研究应用
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, followed by exposure to light of a specific wavelength, which activates the photosensitizer and produces ROS that can damage cancer cells. 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been shown to be effective in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer.
属性
IUPAC Name |
2-[2-hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)14-10-15(20-17(19-14)21-18)13-4-2-3-5-16(13)22/h2-10,22H,18H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPPXDMWGITSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
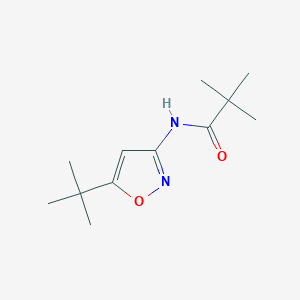
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
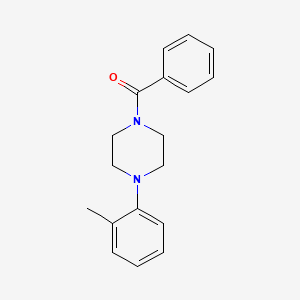
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)
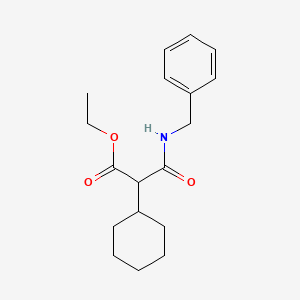
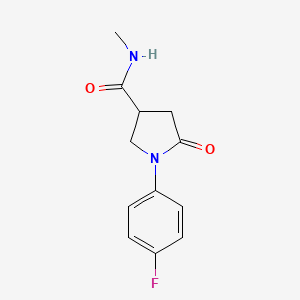
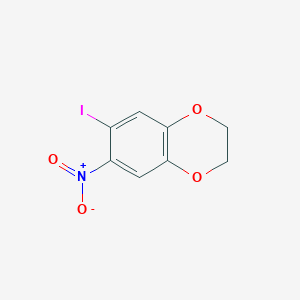
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
